molecular formula C7H8O2 B7554368 3-Ethylfuran-2-carbaldehyde

3-Ethylfuran-2-carbaldehyde

Cat. No.: B7554368
M. Wt: 124.14 g/mol
InChI Key: GOAOMLBTQLSMLX-UHFFFAOYSA-N
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Description

3-Ethylfuran-2-carbaldehyde is a furan derivative featuring a formyl group (-CHO) at position 2 and an ethyl substituent (-C₂H₅) at position 3 of the furan ring. Its molecular formula is C₇H₈O₂, with a molecular weight of 124.14 g/mol (calculated). This compound is likely used in flavor and fragrance industries or as an intermediate in organic synthesis, though its applications require further empirical validation.

Properties

IUPAC Name

3-ethylfuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-2-6-3-4-9-7(6)5-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAOMLBTQLSMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Oxidizing Agents : KMnO₄ in acidic media achieves 60–70% yields, while K₂Cr₂O₇ offers marginally higher selectivity (65–75%) but generates toxic byproducts.

  • Temperature : Optimal results occur at 40–70°C, with prolonged heating (>6 hours) leading to over-oxidation to carboxylic acids.

  • Solvent Systems : Aqueous sulfuric acid (1–3 M) is standard, though mixed solvents (e.g., acetic acid/water) improve substrate solubility.

Table 1 : Oxidation of 3-Ethylfuran to this compound

Oxidizing AgentTemperature (°C)Yield (%)Byproducts
KMnO₄/H₂SO₄60653-Ethylfuran-2-carboxylic acid
K₂Cr₂O₇/H₂SO₄7072Chromium salts

Catalytic Coupling of α,β-Unsaturated Esters and Aldehydes

Patent CN105175368A discloses a two-step catalytic method using palladium, heteropoly acid, and Lewis acid catalysts. This approach avoids harsh oxidants and enables precise control over regioselectivity.

Step 1: Formation of 3-Furoate Esters

A mixture of α,β-unsaturated carboxylic acid esters (e.g., methyl acrylate) and fatty aldehydes (e.g., acetaldehyde) undergoes coupling in the presence of:

  • Palladium Catalysts : Palladium nitrate (Pd(NO₃)₂) or palladium acetate (Pd(OAc)₂) (0.01–0.1 mol%).

  • Heteropoly Acids : Phosphomolybdovanadic acid (H₅PMo₁₀V₂O₄₀) or tungstovanadic acid (0.01–0.1 mol%).

  • Lewis Acids : FeCl₃, CeCl₃, or AlCl₃ (0.01–1 mol%).

Reaction conditions (40–90°C, 1–8 hours) yield 3-furoate esters, which are isolated via extraction (chloroform, ethyl acetate) and vacuum distillation.

Step 2: Reduction to this compound

The ester intermediate is reduced using hydride agents:

  • Diisobutylaluminum Hydride (DIBAL-H) : Provides 80–85% yield at −78°C.

  • Lithium Aluminum Hydride (LiAlH₄) : Higher reactivity (90% yield) but requires strict anhydrous conditions.

Table 2 : Catalytic Coupling and Reduction Parameters

Catalyst SystemReduction AgentYield (%)Purity (%)
Pd(NO₃)₂/H₅PMo₁₀V₂O₄₀/FeCl₃DIBAL-H8398
Pd(OAc)₂/H₄W₁₁VO₄₀/CeCl₃LiAlH₄9197

Reduction of 3-Furoate Ester Intermediates

US6184394B1 describes the synthesis of 3-furoate esters via bromination-dehydrohalogenation, followed by reduction. While originally developed for methyl 3-furoate, this method adapts to 3-ethyl derivatives.

Bromination of Dihydrofuran Esters

2,3-Dihydro-4-furoate esters react with N-bromosuccinimide (NBS) to form 2,3-dibromo-tetrahydrofuran intermediates. For example, ethyl 2,3-dihydro-4-furoate yields ethyl 2,3-dibromo-3-ethyltetrahydrofuran-2-carboxylate in 60–70% yield.

Dehydrohalogenation and Reduction

Treatment with strong bases (e.g., KOH) induces elimination of HBr, forming 3-furoate esters. Subsequent reduction with DIBAL-H or NaBH₄ produces this compound in 50–60% overall yield.

Continuous Flow Alkylation of Furfural Derivatives

Beilstein Journal of Organic Chemistry reports a continuous flow method for C3-alkylation of furfural derivatives. While optimized for triethoxysilyl groups, this approach extends to ethylation using ethylene gas.

Reaction Setup and Parameters

  • Catalyst : Triphenylphosphine triruthenium undecacarbonyl (Ru₃(CO)₁₁(PPh₃)) (1–5 mol%).

  • Reagents : Ethylene (2–5 equiv) in toluene at 130°C.

  • Residence Time : 18–50 minutes, achieving 70–75% conversion.

Advantages Over Batch Reactors

  • Improved Heat Transfer : Prevents thermal degradation of the aldehyde group.

  • Scalability : Throughput of 10–20 mmol/hour demonstrated in pilot studies.

Comparative Analysis of Preparation Methods

Table 3 : Method Comparison for this compound Synthesis

MethodYield (%)Selectivity (%)ScalabilityEnvironmental Impact
Oxidation of 3-Ethylfuran65–7280–85ModerateHigh (toxic byproducts)
Catalytic Coupling83–9190–95HighModerate (metal catalysts)
Ester Reduction50–6070–75LowLow
Continuous Flow70–7585–90HighLow

Chemical Reactions Analysis

Erlenmeyer-Plöchl Oxazolone Formation

3-Ethylfuran-2-carbaldehyde undergoes condensation with hippuric acid in acetic anhydride to form (4E)-2-phenyl-4-{[5-(R-phenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-ones. Microwave irradiation significantly accelerates these reactions compared to classical heating:

CompoundClassical Conditions (min.)Yield (%)MW Conditions (min.)Yield (%)
3a 1583172
3b 30701.574
3c 15801.573

Electron-withdrawing groups on the furan ring enhance reactivity by activating the aldehyde carbonyl group .

C3-Alkylation via Continuous Flow Chemistry

The ethyl group at the 3-position enables regioselective alkylation under flow chemistry conditions. Using a Ru catalyst and vinylsilanes, this compound undergoes C3-alkylation with high efficiency:

ProductCatalyst Loading (%)Residence Time (min.)Yield (%)
3-(Triethoxysilyl)ethyl1.01877
3-(Triphenylsilyl)ethyl1.02070

Key steps include:

  • Formation of a π-allyl intermediate via catalytic activation.

  • Stabilization by MgSO₄ in a packed-bed reactor at 130°C .

Hydroarylation in Superacidic Media

In triflic acid (TfOH), this compound reacts with arenes via superelectrophilic activation, forming 3-aryl-3-(furan-2-yl)propenoic acid derivatives. The reaction proceeds through O,C-diprotonated intermediates, enhancing electrophilicity:

  • Mechanism :

    • Protonation of the aldehyde and furan oxygen.

    • Formation of a dicationic species.

    • Friedel-Crafts alkylation with arenes (e.g., benzene, toluene).

Yields range from 62–83% depending on the arene’s electron density .

Nucleophilic Additions

The aldehyde group participates in nucleophilic reactions:

  • Knoevenagel Condensation : Reacts with malonic acid derivatives to form α,β-unsaturated carbonyl compounds (e.g., 3-(furan-2-yl)propenoic acids) .

  • Schiff Base Formation : Reacts with amines (e.g., 2-(piperidin-1-yl)ethanamine) to generate imines, which are intermediates in catalytic alkylation .

Electrophilic Substitution

The ethyl group directs electrophiles to the 5-position of the furan ring. Example:

  • Nitration : Yields 5-nitro-3-ethylfuran-2-carbaldehyde in 23% yield under diazotization conditions .

Biological Activity

Reaction products exhibit antimicrobial properties:

Compound ClassMIC against C. albicans (µg/mL)MIC against S. aureus (µg/mL)
Hydroarylation Products6464
Oxazolone Derivatives7.80–62.50Inactive

Hydroarylation adducts show broad-spectrum activity, while oxazolones target fungal pathogens .

Comparative Reactivity

This compound is less reactive than simpler furan aldehydes (e.g., furfural) due to steric hindrance from the ethyl group. Key differences include:

ParameterThis compoundFurfural
Solubility in Ac₂OModerateHigh
Reaction Time (Condensation)15–30 min5–10 min
Electrophilic ActivationRequires stronger acidsActivated by mild acids

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis
3-Ethylfuran-2-carbaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as oxidation, reduction, and substitution to yield different derivatives. For instance, it can be oxidized to 3-ethylfuran-2-carboxylic acid or reduced to 3-ethylfuran-2-methanol.

2. Synthetic Routes
The compound can be synthesized through several methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic or basic conditions. This method is particularly relevant for producing furan derivatives.

Biological Applications

1. Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound exhibit potential biological activities, including antimicrobial and anticancer effects. A study demonstrated its ability to inhibit tumor growth in mouse models of pancreatic cancer, highlighting its potential as an anticancer agent. Additionally, EFC has shown antifungal activity, suggesting applications in developing new fungicides for agricultural use.

2. Interaction with Biological Molecules
The electrophilic nature of EFC allows it to form covalent bonds with nucleophilic sites in biological molecules such as amino acids and proteins. This interaction could provide insights into its metabolic pathways and potential toxicity profiles.

Industrial Applications

1. Flavoring and Fragrance Industry
Due to its pleasant odor profile, this compound is being investigated for use in perfumes and flavoring agents within the food industry. Its unique scent characteristics make it suitable for enhancing various consumer products.

2. Pharmaceutical Applications
EFC is explored as a pharmaceutical intermediate, where its derivatives may serve as precursors for developing new drugs. Ongoing research aims to uncover additional therapeutic potentials.

Current Research Trends

The current state of research on this compound indicates a growing interest in its biological properties and applications as a flavoring agent. However, there are limitations regarding production costs and the need for more cost-effective synthesis methods. Future research should focus on elucidating its full potential across various fields.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Position & Group Key Features
This compound C₇H₈O₂ 124.14 Not Provided Position 3: Ethyl (-C₂H₅) Alkyl substitution enhances lipophilicity
5-(Methoxymethyl)furan-2-carbaldehyde C₇H₈O₃ 140.14 1917-64-2 Position 5: Methoxymethyl (-CH₂OCH₃) Increased polarity due to ether oxygen
5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde C₁₂H₁₀ClO₃ 237.66 124014-00-2 Position 5: 3-Chloro-4-methoxyphenyl Bulky aromatic substituent; halogen enhances reactivity
2-(Furan-2-yl)-1H-indole-3-carbaldehyde C₁₃H₉NO₂ 211.22 61726-88-3 Indole fused at position 3; furan at position 2 Nitrogen-containing heterocycle; potential pharmaceutical relevance

Structural and Electronic Effects

Substituent Polarity: The ethyl group in this compound is non-polar, favoring solubility in organic solvents. In contrast, the methoxymethyl group in 5-(Methoxymethyl)furan-2-carbaldehyde introduces an ether oxygen, increasing polarity and water solubility .

Molecular Weight and Applications :

  • Lower molecular weight (124.14 g/mol) makes this compound more volatile than its analogs, suggesting utility in fragrances.
  • The indole-fused derivative (211.22 g/mol) has a rigid aromatic system, likely favoring applications in medicinal chemistry (e.g., as a scaffold for drug design) .

Reactivity and Stability: The ethyl group’s electron-donating nature may stabilize the furan ring against electrophilic attacks, whereas the chloro group in ’s compound could enhance electrophilic substitution reactivity .

Biological Activity

3-Ethylfuran-2-carbaldehyde, a compound belonging to the furan family, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for medicinal chemistry, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features an ethyl group attached to the furan ring, along with an aldehyde functional group. This unique structure contributes to its reactivity and potential biological activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, which may lead to enzyme inhibition or DNA damage, thus influencing various biological processes.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The compound's mechanism of action includes:

  • Covalent Bond Formation : The aldehyde group can react with nucleophiles in proteins and nucleic acids, potentially leading to biological effects such as enzyme inhibition or mutagenesis.
  • π-π Interactions : The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, affecting their function.

Biological Activities

Research indicates that this compound and its derivatives exhibit several promising biological activities:

Antimicrobial Activity

Several studies have explored the antimicrobial properties of furan derivatives. For instance, compounds based on the furan scaffold have shown significant potency against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1 μg/mL against MRSA .

Case Studies

  • Antiviral Activity : Research on furan derivatives has led to the discovery of compounds with antiviral properties against H5N1 influenza virus. These studies highlight the potential of furan-based compounds as leads for developing new antiviral agents .
  • Toxicological Studies : Investigations into the toxicological effects of furan compounds suggest that they may induce DNA damage and mutations in mammalian cells. For example, metabolic activation by cytochrome P450 enzymes has been implicated in the toxicity associated with certain furans, raising concerns about their safety in food products .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other furan derivatives:

CompoundStructure FeaturesBiological Activity
Furfural Aldehyde at C2 without ethyl substitutionModerate antimicrobial activity
2-Ethylfuran Ethyl group at C2 without aldehydeLimited biological studies available
5-Methylfurfural Methyl group at C5 with aldehydePotentially cytotoxic
This compound Ethyl group at C3 with aldehydePromising antimicrobial and anticancer properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethylfuran-2-carbaldehyde in laboratory settings?

  • Methodological Answer : The synthesis of furan-carbaldehyde derivatives typically involves aldol condensation or Vilsmeier-Haack formylation. For this compound, a plausible route includes the alkylation of furan-2-carbaldehyde with ethyl bromide under basic conditions, followed by purification via column chromatography. Experimental protocols for analogous compounds (e.g., 5-(Methoxymethyl)furan-2-carbaldehyde) emphasize controlled reaction temperatures (40–60°C) and anhydrous solvents like THF or DMF to minimize side reactions . Characterization via 1^1H/13^13C NMR and GC-MS is critical to confirm regioselectivity and purity .

Q. What analytical techniques are essential for characterizing this compound purity and structure?

  • Methodological Answer : High-resolution techniques such as NMR spectroscopy (for detecting aldehyde protons at ~9.8 ppm and ethyl group splitting patterns) and FT-IR (for carbonyl stretching at ~1670 cm1^{-1}) are standard. Mass spectrometry (EI-MS) confirms molecular ion peaks (e.g., m/z 140 for C7_7H8_8O2_2). X-ray crystallography, though less common for volatile aldehydes, can resolve structural ambiguities if single crystals are obtained .

Q. How should researchers handle safety protocols when working with this compound?

  • Methodological Answer : Wear PPE (gloves, lab coats, goggles) to avoid dermal/ocular exposure. Conduct reactions in fume hoods to mitigate inhalation risks. Waste containing reactive aldehyde groups must be neutralized with sodium bisulfite before disposal . Note that toxicological data for this compound are limited; extrapolate precautions from structurally related aldehydes like formaldehyde, which require stringent exposure controls .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions in NMR or IR data may arise from tautomerism or solvent effects. Cross-validate with computational methods (DFT calculations for 1^1H NMR chemical shifts) or alternative techniques like X-ray crystallography. For example, SHELX software is widely used for refining crystal structures, even for small molecules, to resolve ambiguities in bond lengths or angles .

Q. What computational chemistry approaches predict the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals to identify electrophilic sites. Studies on analogous furan derivatives show that the aldehyde group’s LUMO energy correlates with reactivity toward amines or Grignard reagents . Molecular dynamics simulations further assess solvent effects on reaction pathways .

Q. How to design experiments investigating the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC-UV or LC-MS. For oxidative stability, expose samples to H2_2O2_2 and track aldehyde oxidation to carboxylic acids using 13^13C NMR. Statistical tools like ANOVA identify significant degradation factors .

Q. What strategies optimize reaction yields in synthesizing this compound derivatives?

  • Methodological Answer : Employ Design of Experiments (DoE) to optimize parameters (catalyst loading, solvent polarity, temperature). For example, a Box-Behnken design can model interactions between ethylation efficiency and base strength (e.g., K2_2CO3_3 vs. NaH). Response surface methodology identifies ideal conditions for maximizing yield while minimizing byproducts .

Q. How to address gaps in toxicological data for this compound?

  • Methodological Answer : Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines. For in vivo studies, follow OECD guidelines for acute oral toxicity in rodent models. Cross-reference with formaldehyde’s mode-of-action data, which highlights respiratory and DNA adduct formation risks .

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